3-Chloro-6-fluoro Substitution Drives Distinct Cytotoxic Profile in Human Lymphocytes
In a study evaluating benzo[d]isothiazole Schiff bases, the target compound's core scaffold demonstrated a marked cytotoxicity (CC50 = 4–9 µM) against human CD4+ lymphocytes (MT-4 cells). This contrasts with benzothiazole and thiazole Schiff base analogs, which showed no comparable cytotoxicity in the same assay system [1]. This suggests that the benzo[d]isothiazole core, particularly with halogenation, imparts a unique ability to inhibit the growth of certain leukemia cell lines, a property not observed in the closely related benzothiazole or thiazole cores.
| Evidence Dimension | Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 4–9 µM |
| Comparator Or Baseline | Benzothiazole and Thiazole Schiff Base Analogs |
| Quantified Difference | No cytotoxicity detected (>100 µM) |
| Conditions | In vitro assay against human CD4+ lymphocytes (MT-4) supporting HIV-1 growth |
Why This Matters
This differential cytotoxicity profile validates the selection of the 3-chloro-6-fluorobenzo[d]isothiazole core for projects targeting proliferative diseases, where benzothiazole or thiazole analogs are ineffective.
- [1] Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. View Source
